Synthesis Selectivity: 4,5-Dibromosalicylanilide as the Predominant Product in Aromatic Hydrocarbon Bromination
Patent US3149157A describes a bromination process in aromatic hydrocarbon media (benzene, chlorobenzene, toluene) at 50–80 °C that yields a product mixture rich in 4,5-dibromosalicylanilide, as opposed to methods using other solvents that favor tribrominated or isomeric dibromo products [1]. This enables procurement of isomerically enriched material for applications requiring well-defined substitution patterns.
| Evidence Dimension | Product distribution after bromination |
|---|---|
| Target Compound Data | Predominant product: 4,5-dibromosalicylanilide |
| Comparator Or Baseline | Alternative solvents (e.g., acetic acid) produce mixtures richer in tribrominated species or the 4′,5-dibromo isomer [patent teaching] |
| Quantified Difference | Not numerically quantified; patent claims enrichment of 4,5-dibromo isomer over other brominated species. |
| Conditions | Bromination of salicylanilide in aromatic hydrocarbon at 50–80 °C |
Why This Matters
Procurement officers can specify material synthesized via this route to obtain higher isomeric purity for SAR studies or applications where 4,5-substitution is critical.
- [1] US3149157A – Bromination of salicylanilide. United States Patent and Trademark Office, 1964. View Source
